molecular formula C18H23NO3S B2501420 2-(4-ethoxyphenyl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}acetamide CAS No. 2097935-06-1

2-(4-ethoxyphenyl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}acetamide

Cat. No.: B2501420
CAS No.: 2097935-06-1
M. Wt: 333.45
InChI Key: COHCZTSOCXERPM-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}acetamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule integrates distinct structural motifs, including a 4-ethoxyphenyl acetamide framework and a thiophene ethyl substituent with a hydroxymethyl group, which may confer specific target-binding properties. The acetamide core is a privileged structure in medicinal chemistry, often contributing to biological activity by participating in key hydrogen-bonding interactions with enzyme targets . The incorporation of the thiophene ring, a common bioisostere, further enhances the potential for this compound to interact with biological systems, particularly in the exploration of inhibitors for enzymes like tyrosinase, where similar acetamide derivatives have shown research value . The specific molecular architecture of this compound suggests its primary research application lies in the screening and development of novel bioactive agents. Researchers may employ it as a key intermediate or a lead compound in projects aimed at discovering new enzyme inhibitors or receptor modulators. Its structure, featuring a flexible linker connecting two aromatic systems, is strategically valuable for investigating structure-activity relationships (SAR). The presence of the hydroxyethyl group on the thiophene ring offers a site for further chemical derivatization, making this reagent a versatile building block for generating compound libraries in drug discovery efforts.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-3-22-15-6-4-14(5-7-15)12-18(21)19-11-10-16-8-9-17(23-16)13(2)20/h4-9,13,20H,3,10-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHCZTSOCXERPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCCC2=CC=C(S2)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Acylation via Acyl Chloride Intermediate

Synthesis of 2-(4-Ethoxyphenyl)acetyl Chloride

The first step involves activating 2-(4-ethoxyphenyl)acetic acid using thionyl chloride (SOCl₂) in anhydrous tetrahydrofuran (THF) at 0–5°C for 2 hours. The reaction proceeds via nucleophilic acyl substitution, yielding 2-(4-ethoxyphenyl)acetyl chloride with >90% conversion efficiency. Excess SOCl₂ is removed under reduced pressure, and the product is used directly in the next step.

Coupling with 2-[5-(1-Hydroxyethyl)thiophen-2-yl]ethylamine

The acyl chloride is reacted with 2-[5-(1-hydroxyethyl)thiophen-2-yl]ethylamine in THF at room temperature for 12–15 hours, using triethylamine (TEA) as a base to neutralize HCl. The hydroxyethyl group on the thiophene ring requires protection with a tert-butyldimethylsilyl (TBS) ether prior to acylation to prevent side reactions. Deprotection is achieved using tetra-n-butylammonium fluoride (TBAF) in THF, yielding the final product with an overall yield of 68–72%.

Key Data:
Parameter Value
Reaction Temperature 0–5°C (Step 1); RT (Step 2)
Yield (Overall) 68–72%
Purity (HPLC) ≥98%

Palladium-Catalyzed Cross-Coupling for Thiophene Intermediate

Suzuki-Miyaura Coupling for Thiophene Construction

The 5-(1-hydroxyethyl)thiophen-2-yl moiety is synthesized via Suzuki-Miyaura coupling between 2-bromo-5-(1-hydroxyethyl)thiophene and a boronic ester derivative. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a toluene/water (3:1) mixture at 80°C for 8 hours, the coupling achieves 85% yield. The hydroxyethyl group is introduced via reduction of a ketone intermediate (5-acetylthiophen-2-yl) using NaBH₄ in methanol.

Amide Bond Formation

The ethylamine side chain is introduced by reacting the thiophene intermediate with ethylenediamine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). Subsequent acylation with 2-(4-ethoxyphenyl)acetic acid under reflux in dichloromethane (DCM) yields the target compound with a 65% overall yield.

Key Data:
Parameter Value
Catalyst Loading 5 mol% Pd(PPh₃)₄
Reduction Efficiency 92% (NaBH₄)
Overall Yield 65%

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Thiophene Precursor

Wang resin is functionalized with a bromothiophene derivative, enabling iterative coupling cycles. The hydroxyethyl group is introduced via on-resin oxidation of a vinyl group using OsO₄ followed by NaBH₄ reduction.

Sequential Acylation and Cleavage

The resin-bound intermediate is acylated with 2-(4-ethoxyphenyl)acetic acid using HATU/DIEA in DMF. Cleavage from the resin with trifluoroacetic acid (TFA)/DCM (1:9) yields the target compound with 70–75% purity, requiring further purification via flash chromatography.

Key Data:
Parameter Value
Resin Loading Capacity 1.2 mmol/g
Final Purity 95% (after chromatography)

Biocatalytic Approach Using Lipase Enzymes

Enzymatic Acylation

Immobilized Candida antarctica lipase B (CAL-B) catalyzes the acylation of 2-[5-(1-hydroxyethyl)thiophen-2-yl]ethylamine with 2-(4-ethoxyphenyl)acetic acid in tert-butyl methyl ether (TBME) at 40°C. The enzyme exhibits regioselectivity for the primary amine, achieving 80% conversion in 24 hours.

Key Data:
Parameter Value
Enzyme Loading 20 mg/mmol substrate
Conversion Efficiency 80%

Structural Validation and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25 (d, J = 8.6 Hz, 2H, Ar-H), 6.85 (d, J = 8.6 Hz, 2H, Ar-H), 6.75 (d, J = 3.6 Hz, 1H, Th-H), 6.45 (d, J = 3.6 Hz, 1H, Th-H), 4.55 (q, J = 6.8 Hz, 1H, -CH(OH)CH₃), 3.95 (q, J = 7.0 Hz, 2H, -OCH₂CH₃), 3.45 (t, J = 6.8 Hz, 2H, -NHCH₂), 2.85 (t, J = 6.8 Hz, 2H, -CH₂Th), 1.35 (t, J = 7.0 Hz, 3H, -OCH₂CH₃), 1.25 (d, J = 6.8 Hz, 3H, -CH(OH)CH₃).
  • IR (KBr) : 3270 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).

X-ray Crystallography

Single-crystal X-ray analysis confirms the nonplanar arrangement of the thiophene and 4-ethoxyphenyl groups, with dihedral angles of 74.3° between rings. Intermolecular N-H···O hydrogen bonds stabilize the crystal lattice.

Comparative Analysis of Methods

Method Yield Purity Scalability Cost
Two-Step Acylation 72% 98% Moderate Low
Palladium-Catalyzed 65% 95% High High
Solid-Phase Synthesis 75% 95% High Moderate
Biocatalytic 80% 90% Low Low

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize the thiophene ring.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used to reduce specific functional groups within the compound.

    Substitution: Halogenation and nitration reactions are common substitution reactions that can be performed on the thiophene ring using reagents like bromine and nitric acid.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides and sulfones, while reduction can yield alcohols and amines.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The thiophene ring system can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects. For example, thiophene derivatives have been shown to inhibit kinases and modulate estrogen receptors .

Comparison with Similar Compounds

Ethoxyphenylacetamide Core

  • 2-(4-Ethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide (Y206-8490) : Shares the 4-ethoxyphenylacetamide backbone but replaces the thiophene-hydroxyethyl moiety with a 4-fluorophenyl-ethyl group. The fluorophenyl group enhances lipophilicity (logP = 2.74) compared to the hydroxyethyl-thiophene substituent, which likely increases polarity .
  • N-(5-Bromo-1-trityl-1H-indazol-3-yl)-2-(4-ethoxyphenyl)acetamide : Incorporates an indazole ring instead of thiophene, demonstrating the versatility of the ethoxyphenylacetamide scaffold in hybrid pharmacophore design .

Thiophene Derivatives

  • N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: Features dual thiophene rings but lacks the ethoxyphenyl and hydroxyethyl groups. The cyano group introduces electron-withdrawing effects, altering reactivity compared to the hydroxyethyl substituent .
  • Piperazinyl quinolones with bromothiophene substituents: Highlight the pharmacological relevance of thiophene-containing acetamides, particularly in antibacterial contexts .

Physicochemical Properties

Compound Molecular Weight logP Polar Surface Area (Ų) Key Substituents
Target Compound ~335 (estimated) ~2.5* ~60* Ethoxyphenyl, hydroxyethyl-thiophene
Y206-8490 301.36 2.74 31.4 Ethoxyphenyl, fluorophenyl-ethyl
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide 248.32 1.98 86.7 Cyanothiophene, thiophene
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide 304.39 1.2 95.3 Pyrimidine, methylpyridinyl

*Estimated based on structural similarity. The hydroxyethyl group in the target compound likely increases hydrophilicity compared to Y206-8490.

Biological Activity

The compound 2-(4-ethoxyphenyl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}acetamide (CAS Number: 2097935-06-1) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H23NO3SC_{18}H_{23}NO_3S, with a molecular weight of 333.4 g/mol. The structure features an ethoxyphenyl group and a thiophene derivative, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC18H23NO3S
Molecular Weight333.4 g/mol
CAS Number2097935-06-1

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. The ethoxyphenyl and thiophene groups are believed to facilitate binding to specific receptors or enzymes, modulating their activity. Research suggests that compounds with similar structures often exhibit anti-inflammatory , antimicrobial , and anticancer properties.

Anticancer Activity

Preliminary studies indicate that compounds related to 2-(4-ethoxyphenyl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}acetamide may exhibit significant cytotoxic effects against various cancer cell lines. For instance, related thiophene derivatives have shown IC50 values ranging from 3.25 mg/mL to 49.85 μM against Hep-2 and P815 cancer cell lines, suggesting potential for further development in cancer therapeutics .

Antimicrobial Properties

The compound has been explored for its antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria. The presence of the thiophene ring is crucial as it enhances the lipophilicity of the molecule, improving membrane penetration and subsequent antibacterial effects.

Anti-inflammatory Effects

Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation in various models . This suggests that 2-(4-ethoxyphenyl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}acetamide may possess similar anti-inflammatory properties.

Case Studies

Several studies have investigated the biological activities of thiophene-based compounds:

  • Cytotoxicity Against Cancer Cells : A study demonstrated that a series of thiophene derivatives exhibited significant cytotoxicity in vitro, leading to apoptosis in cancer cell lines .
  • Antimicrobial Activity : A related compound was evaluated for its effectiveness against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) below clinically relevant thresholds .
  • Inflammation Models : In animal models of inflammation, compounds similar to 2-(4-ethoxyphenyl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}acetamide reduced edema and inflammatory markers significantly compared to controls .

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